REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=2)[CH2:10][NH2:11])OCC[O:3]1.[ClH:15]>CO>[ClH:15].[C:2]([C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH2:10][NH2:11])(=[O:3])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of ethanol and acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(=O)C=1C=C(CN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |